molecular formula C14H21N3O2 B4083720 5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione

5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione

Cat. No.: B4083720
M. Wt: 263.34 g/mol
InChI Key: FLIFQDBYOBOTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione is a complex organic compound that features a bicyclic structure with significant potential in various scientific fields. This compound is characterized by its unique arrangement of atoms, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione typically involves the nucleophilic attack and intramolecular cyclization of precursor molecules. Common starting materials include cyclopentanes and piperidine derivatives . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts that facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione has numerous applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and is used in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical research, particularly in enzyme inhibition studies.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)-1H-pyrimidine-2,4-dione is unique due to its combination of a bicyclic structure with a pyrimidine-2,4-dione moiety

Properties

IUPAC Name

5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-13(2)4-9-5-14(3,7-13)8-17(9)10-6-15-12(19)16-11(10)18/h6,9H,4-5,7-8H2,1-3H3,(H2,15,16,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIFQDBYOBOTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C3=CNC(=O)NC3=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione
Reactant of Route 6
5-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)-1H-pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.